molecular formula C147H245N45O42 B10785907 Ghrelin (rat) (trifluoroacetate salt)

Ghrelin (rat) (trifluoroacetate salt)

Cat. No.: B10785907
M. Wt: 3314.8 g/mol
InChI Key: ZVAOOKCCUBGSMI-MXAPAKLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ghrelin (rat) (trifluoroacetate salt) is a peptide hormone primarily known for its role in stimulating appetite and regulating energy balance. It is an endogenous gastrointestinal hormone and neuropeptide that binds to the growth hormone secretagogue receptor (GHS-R). This compound is a synthetic form of ghrelin, specifically designed for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ghrelin (rat) (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage and Purification: The peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of ghrelin (rat) (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is typically lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Ghrelin (rat) (trifluoroacetate salt) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ghrelin (rat) (trifluoroacetate salt) has a wide range of scientific research applications:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigates the role of ghrelin in appetite regulation, energy balance, and gastrointestinal function.

    Medicine: Explores potential therapeutic applications for conditions such as obesity, cachexia, and growth hormone deficiencies.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents

Mechanism of Action

Ghrelin (rat) (trifluoroacetate salt) exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and other regions of the brain. This binding activates signaling pathways that increase intracellular calcium levels and stimulate the release of growth hormone. The primary molecular targets include neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which play crucial roles in regulating appetite and energy homeostasis .

Comparison with Similar Compounds

Uniqueness: Ghrelin (rat) (trifluoroacetate salt) is unique due to its specific trifluoroacetate salt form, which enhances its stability and solubility for research applications. Its ability to mimic the endogenous hormone ghrelin makes it a valuable tool for studying appetite regulation and energy balance .

Properties

Molecular Formula

C147H245N45O42

Molecular Weight

3314.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-/m0/s1

InChI Key

ZVAOOKCCUBGSMI-MXAPAKLGSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN

Canonical SMILES

CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN

Origin of Product

United States

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